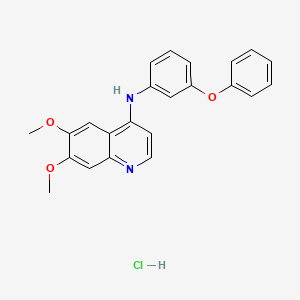

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride

Vue d'ensemble

Description

The compound 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their potential applications in various fields. Paper describes a method for synthesizing derivatives of quinoline through intramolecular Friedel-Crafts acylation reactions. The process involves the use of polyphosphoric acid (PPA) as a catalyst and solvent, which is a common technique in the synthesis of such compounds due to its efficiency and environmentally friendly character. The key intermediates for the synthesis are prepared through the in situ formation of ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates followed by hydrolysis with aqueous ethanolic sodium hydroxide solution.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often studied using various analytical techniques. In paper , the authors synthesized a related compound, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, and characterized it using X-ray diffraction and NMR assignments. Additionally, they conducted a theoretical study using the DFT hybrid method B3LYP and the 6-311++G(2d,p) basis set to calculate local reactivity descriptors such as Fukui functions, local softness, and local electrophilicity. These studies help in understanding the reactivity and stability of the quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are important for their functionalization and application. The synthesis process described in paper involves intramolecular Friedel-Crafts acylation, which is a key reaction in forming the quinoline core structure. Paper discusses the possible precursor role of the synthesized compound in the aromatic demethoxylation process, which is a reaction that can lead to the formation of different derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their practical applications. Paper explores the fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, which were synthesized from 2-oxo derivatives. The study found that these molecules exhibit pH-independent fluorescent properties and large Stokes shifts, although they have a rather low quantum yield. These properties are significant for the potential use of these compounds in bioimaging and as markers in biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Metabolites : A study by Mizuno et al. (2006) details the syntheses of metabolites of related quinoline compounds, highlighting the utility of 6,7-dimethoxy-quinolines in creating novel compounds with potential pharmaceutical applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

- Facile Synthesis of Quinoline Derivatives : Yang et al. (2013) developed an efficient method for synthesizing novel quinoline derivatives, including those with 6,7-dimethoxy substitutions, which could be relevant for the synthesis of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride (Yang, Liang, Zuo, & Long, 2013).

Biological Applications

- Antimicrobial Activity : A study by Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis, with 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine being notably potent. This suggests potential antimicrobial applications for related compounds (Asquith, Fleck, Torrice, Crona, Grundner, & Zuercher, 2019).

- Anticancer Potential : The synthesis of quinoline derivatives has been studied for potential anticancer applications. For instance, Shimizu et al. (2004) explored derivatives for inhibiting FGF-R2 autophosphorylation, a process relevant in cancer treatment (Shimizu, Fujiwara, Osawa, Sakai, Kubo, Kubo, Nishitoba, Kimura, Senga, Murooka, Iwai, Fukushima, Yoshino, & Miwa, 2004).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride, also known as GW 284543 hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in regulating synaptic transmission and plasticity in the nervous system .

Mode of Action

GW 284543 hydrochloride acts as an inhibitor of the NMDAR . It binds to the receptor and blocks the passage of ions through the channel, thereby inhibiting the receptor’s function . This results in a decrease in the excitatory synaptic transmission that is mediated by the NMDAR .

Biochemical Pathways

The inhibition of NMDARs by GW 284543 hydrochloride affects several biochemical pathways. Primarily, it disrupts the normal flow of calcium ions into the neuron, which is crucial for synaptic plasticity, including long-term potentiation and depression . These processes are essential for learning and memory .

Result of Action

The molecular and cellular effects of GW 284543 hydrochloride’s action primarily involve a reduction in the activity of NMDARs . This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological processes .

Action Environment

The action, efficacy, and stability of GW 284543 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by temperature and pH . It is recommended to store the compound in a dry room at normal room temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other substances that interact with NMDARs .

Propriétés

IUPAC Name |

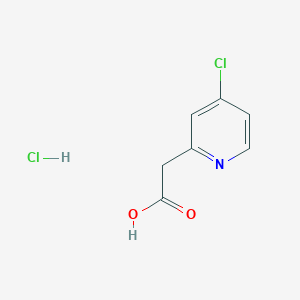

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3.ClH/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17;/h3-15H,1-2H3,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMXFSNRBUGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)

![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)

![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)

![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)